molecular formula C9H11BrN2O B1286016 4-(3-Bromopyridin-2-yl)morpholine CAS No. 54231-38-8

4-(3-Bromopyridin-2-yl)morpholine

Cat. No. B1286016
CAS RN: 54231-38-8
M. Wt: 243.1 g/mol
InChI Key: KNRTVUQBSODXMC-UHFFFAOYSA-N
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Description

The compound "4-(3-Bromopyridin-2-yl)morpholine" is a brominated heterocyclic molecule that features a morpholine ring, a common structural motif in medicinal chemistry due to its versatility and favorable pharmacokinetic properties. The bromopyridinyl group attached to the morpholine ring suggests potential reactivity for further chemical modifications, which could be useful in the development of pharmaceuticals or other biologically active compounds.

Synthesis Analysis

The synthesis of related brominated heterocyclic compounds has been reported using various methods. For instance, the Buchwald–Hartwig amination has been employed to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, starting from bromo-quinoline precursors and heteroarylamines such as morpholine, yielding products at 60–88% . Another synthesis approach involves the reaction of brominated butadiene derivatives with morpholine, leading to the formation of complex brominated structures . These methods highlight the versatility of brominated intermediates in constructing morpholine-containing compounds.

Molecular Structure Analysis

The molecular structure of brominated morpholine derivatives can be quite complex. For example, a related compound with a morpholine ring and multiple halogen substituents has been crystallized and analyzed by X-ray single crystal determination, revealing a chair conformation of the morpholine ring and specific angular relationships between the morpholine and other structural moieties . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms, which is important for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Brominated morpholine derivatives can participate in various chemical reactions due to the presence of the reactive bromine atom. The bromine can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups. Additionally, the presence of the morpholine ring can facilitate interactions with biological molecules, such as DNA, through π-stacking or hydrogen-bonding interactions, as observed with morpholinyl-substituted quinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated morpholine derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's polarity, solubility, and thermal stability. The thermal behavior of such compounds can be studied using techniques like TGA, as demonstrated in the analysis of copper(II) and oxido-vanadium(IV) complexes of a brominated phenol derivative . These properties are essential for the practical application of the compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Kinase Inhibition and Cancer Research

4-(Pyrimidin-4-yl)morpholines, related to 4-(3-Bromopyridin-2-yl)morpholine, have been identified as key pharmacophores in the inhibition of PI3K and PIKKs, crucial in cancer research. Their morpholine component forms essential hydrogen bonding and confers selectivity in kinase inhibition. The research explores the development of potent dual inhibitors of mTORC1 and mTORC2, which are significant in cancer treatment strategies (Hobbs et al., 2019).

Antimicrobial Synthesis

A derivative of morpholine, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, was synthesized for developing potent antimicrobials including arecoline derivatives. This synthesis is crucial for creating effective compounds against microbial infections (Kumar et al., 2007).

Intermediate for Biologically Active Compounds

Morpholine derivatives are important intermediates in the synthesis of a wide range of biologically active compounds. These intermediates are pivotal in the development of small molecule anticancer drugs. The research highlights the synthesis of a morpholine derivative which has been used to develop several compounds with potential biological activities (Wang et al., 2016).

Catechol Oxidase Models in Biochemistry

Morpholine derivatives have been synthesized to model the active site of type 3 copper proteins. These studies provide insights into the influence of heteroatoms in ligands on catecholase activity, crucial for understanding enzymatic processes (Merkel et al., 2005).

Photophysical and Biomolecular Binding Studies

Synthesized morpholine derivatives have been studied for their photophysical properties and biomolecular binding capabilities. This research aids in the development of compounds with potential applications in areas like imaging and targeted therapies (Bonacorso et al., 2018).

Safety and Hazards

“4-(3-Bromopyridin-2-yl)morpholine” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

properties

IUPAC Name

4-(3-bromopyridin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-2-1-3-11-9(8)12-4-6-13-7-5-12/h1-3H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRTVUQBSODXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585975
Record name 4-(3-Bromopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromopyridin-2-yl)morpholine

CAS RN

54231-38-8
Record name 4-(3-Bromo-2-pyridinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54231-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromopyridin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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